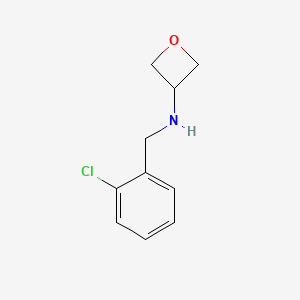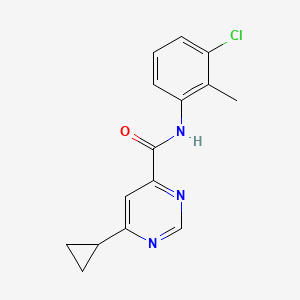![molecular formula C20H20N2O5 B2521896 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-48-2](/img/structure/B2521896.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities and applications in medicinal chemistry. The structure suggests the presence of multiple fused rings, including a benzo[dioxin] moiety, a methanobenzo[dioxocin] system, and an oxadiazole ring, which are common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related dihydrobenzo[dioxin] derivatives has been reported through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis . Although the exact synthesis of the compound is not detailed, similar palladium-catalyzed methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a dihydrobenzo[dioxin] core, which is a bicyclic system consisting of a benzene ring fused to a dioxin ring. The presence of an oxadiazole ring is also indicated, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring . The methoxy groups and the methyl substituents contribute to the overall molecular complexity and could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's oxadiazole ring is a versatile moiety that can participate in various chemical reactions. For instance, oxadiazolines can act as precursors for the generation of carbenes, ylides, or diazo compounds, and their decomposition can lead to products with specific configurations . The reactivity of such a system can be exploited in synthetic chemistry to create a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer from related literature that compounds containing dihydrobenzo[dioxin] and oxadiazole rings often exhibit notable biological activities, such as antibacterial and antifungal properties . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the methoxy and methyl groups, as well as the overall molecular rigidity due to the fused ring system.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities Compounds bearing structural resemblances to the queried chemical have shown moderate to high antimicrobial and antifungal activities. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness, indicating good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, other studies have developed new compounds with potent antitumor activities, suggesting the potential therapeutic applications of such molecular structures (Kaya et al., 2017).
Biochemical Mechanisms The biochemical mechanisms underlying these activities often involve inhibition of specific enzymes or pathways critical for microbial growth or tumor proliferation. For instance, some compounds have been found to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of porphyrins, highlighting a mechanism by which these compounds exert their bioactivity (Matringe et al., 1989).
Structural Analysis and Synthesis Structural elucidation and synthesis of these compounds are crucial for understanding their bioactivity. Research in this area focuses on the design, synthesis, and evaluation of derivatives with enhanced biological activities. The development of oxadiazole and benzothiazole derivatives as chemotherapeutic agents exemplifies efforts to create more effective and selective treatments (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20-11-14(13-4-3-5-16(24-2)18(13)27-20)21-19(23)22(20)12-6-7-15-17(10-12)26-9-8-25-15/h3-7,10,14H,8-9,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSIQCMIMLHYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
![4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2521827.png)
![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)
![6-Thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2521830.png)
![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)